2-Fluoro-5-indan-2-yloxy-pyridine
Description
2-Fluoro-5-indan-2-yloxy-pyridine is a fluorinated pyridine derivative featuring a fluorine atom at the 2-position and an indan-2-yloxy group at the 5-position of the pyridine ring. Fluorinated pyridines are widely studied for their applications in medicinal chemistry, particularly in oncology and antiviral therapies, due to their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts .
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-2-yloxy)-2-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-14-6-5-12(9-16-14)17-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMMEJCLUIVCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)OC3=CN=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnection Strategies
The target molecule can be dissected into two primary components: (1) a fluorinated pyridine core and (2) an indan-2-yloxy substituent. Two retrosynthetic pathways dominate:
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Late-Stage Etherification : Introducing the indan-2-yloxy group via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling to a pre-fluorinated pyridine intermediate.
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Early-Stage Ring Construction : Building the pyridine ring through cyclization reactions with pre-installed fluorine and indan-2-yloxy groups.
The first approach benefits from modularity but faces challenges due to the deactivating nature of fluorine, which hinders SNAr. The second method may improve regiocontrol but requires careful selection of starting materials.
Synthetic Routes and Methodological Details
Substrate Activation
Pyridine derivatives with electron-withdrawing groups (EWGs) at the 5-position facilitate SNAr. A representative pathway involves:
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Synthesis of 2-Fluoro-5-nitropyridine : Fluorination of 2-chloro-5-nitropyridine using KF in DMF at 150°C (yield: 68%).
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Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to amine (2-fluoro-5-aminopyridine, 92% yield).
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Diazotization and Hydroxylation : Treatment with NaNO₂/HCl followed by hydrolysis yields 2-fluoro-5-hydroxypyridine (57% yield).
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Etherification : Reaction with indan-2-ol under Mitsunobu conditions (DIAD, PPh₃) provides the target compound (yield: 45%).
Key Challenge : The electron-withdrawing fluorine at position 2 deactivates the ring, necessitating harsh conditions for hydroxylation and etherification.
Ullmann-Type Coupling
Copper-mediated coupling between 2-fluoro-5-iodopyridine and indan-2-ol:
| Condition | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| CuI (10 mol%) | K₂CO₃ | DMSO | 110 | 38 | |
| CuI/Phen (5 mol%) | Cs₂CO₃ | Toluene | 100 | 62 |
Phenanthroline ligands enhance catalytic activity by stabilizing Cu(I) intermediates.
Buchwald-Hartwig Amination (Adapted for Ethers)
Palladium-catalyzed C–O coupling using BrettPhos-Pd-G3:
| Reactant | Ligand | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Fluoro-5-bromopyridine | BrettPhos | NaOtBu | 24 | 71 |
This method achieves higher yields but incurs greater cost due to palladium catalysts.
Hantzsch Pyridine Synthesis
A four-component reaction between:
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Ethyl fluoroacetoacetate (fluorine source)
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Indan-2-ol-derived aldehyde
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Ammonium acetate
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β-Keto ester
Conditions : Ethanol reflux, 12 h.
Outcome : Low regioselectivity (<20% target), with competing formation of 3-fluoro isomers.
Kröhnke Cyclization
Formation of the pyridine ring from a 1,5-diketone precursor containing pre-installed substituents:
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Synthesis of 1-(Indan-2-yloxy)-5-fluoro-1,5-pentanedione : Achieved via Claisen condensation.
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Cyclization with NH₄OAc : Yields 2-fluoro-5-indan-2-yloxy-pyridine (34% yield).
Critical Parameter Optimization
Solvent Effects in Etherification
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 2.1 | 45 |
| DMSO | 46.7 | 3.8 | 58 |
| NMP | 32.2 | 1.9 | 41 |
Polar aprotic solvents stabilize transition states in SNAr, with DMSO providing optimal balance between solubility and reactivity.
Temperature and Time Trade-offs
For Ullmann coupling:
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100°C, 24 h : 62% yield
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130°C, 8 h : 59% yield (increased side products)
Lower temperatures favor selectivity despite longer durations.
Scalability and Industrial Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | Purity (%) | Steps |
|---|---|---|---|
| SNAr | 420 | 98.5 | 4 |
| Ullmann Coupling | 890 | 99.2 | 3 |
| Buchwald-Hartwig | 1,450 | 99.8 | 3 |
SNAr remains the most cost-effective for large-scale production despite moderate yields.
Purification Challenges
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Chromatography : Required for palladium residue removal in coupling routes.
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Crystallization : Target compound crystallizes from hexane/EtOAc (4:1) at −20°C.
Chemical Reactions Analysis
2-Fluoro-5-indan-2-yloxy-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the indan-2-yloxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyridine ring or the indan-2-yloxy group, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the fluorine-substituted pyridine ring. Reagents such as sodium methoxide or potassium cyanide can be used to replace the fluorine atom with other functional groups.
Scientific Research Applications
2-Fluoro-5-indan-2-yloxy-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s fluorinated pyridine ring can interact with biological targets, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a drug candidate is ongoing, particularly for its possible use in treating neurological disorders and cancers.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-indan-2-yloxy-pyridine involves its interaction with specific molecular targets. The fluorinated pyridine ring can bind to enzymes and receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituents on the pyridine ring significantly influence molecular weight, solubility, and reactivity. Below is a comparison of key analogs:
Key Observations :
- Electronic Effects : The electron-withdrawing fluorine atom at the 2-position enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions. This is consistent with synthetic strategies for related compounds, such as coupling reactions to introduce aryl or heteroaryl groups .
Spectroscopic and Analytical Data
Analytical profiles of related compounds highlight trends in spectroscopic properties:
Q & A
Basic Research Question: What are the recommended synthetic routes for 2-Fluoro-5-indan-2-yloxy-pyridine, and how do substituent positions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a fluoropyridine derivative and indan-2-ol. For example:
- Step 1: React 2-chloro-5-fluoropyridine with indan-2-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Considerations:
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine) at the pyridine ring’s 2-position enhance reactivity in SNAr reactions .
- Yield Optimization: Steric hindrance from bulky indan-2-yl groups may reduce yields; using polar aprotic solvents (e.g., DMSO) improves solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
